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4-Bromo-2,5-

dimethoxyphenethylamine

Cat. No.: B3395496 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data essential for

the characterization of 4-bromo-2,5-dimethoxyphenethylamine (2C-B), a psychoactive

phenethylamine. The document details Nuclear Magnetic Resonance (NMR) and Infrared (IR)

spectroscopic data, outlines the experimental protocols for their acquisition, and presents a

visualization of the compound's primary signaling pathway.

Spectroscopic Data for 2C-B
The unequivocal identification of 2C-B relies on a combination of analytical techniques, with

NMR and IR spectroscopy being central to its structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of hydrogen

(¹H NMR) and carbon (¹³C NMR) atoms within the 2C-B molecule.

¹H NMR Spectral Data

The proton NMR spectrum of 2C-B exhibits characteristic signals corresponding to the aromatic

protons, methoxy groups, and the ethylamine side chain.
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Proton Assignment
Chemical Shift (δ) in

ppm
Multiplicity

Coupling Constant

(J) in Hz

H-C3 7.17 singlet -

H-C6 6.88 singlet -

MeO-C5 3.71 singlet -

MeO-C2 3.68 singlet -

CH₂N 3.08 triplet 7

CH₂ 2.84 triplet 7

Note: Data acquired in D₂O at 400 MHz.[1]

¹³C NMR Spectral Data

The carbon NMR spectrum provides insights into the carbon framework of the 2C-B molecule.

Carbon Assignment Chemical Shift (δ) in ppm

C2 154.9

C5 152.13

C1 128.11

C3 119.33

C6 118.47

C4 112.46

MeO-C5 57.73

MeO-C2 57.15

CH₂N 42.15

CH₂ 30.53
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Note: Data acquired in D₂O at 100 MHz.[1]

Infrared (IR) Spectroscopy
Infrared spectroscopy identifies the functional groups present in 2C-B based on their

characteristic absorption of infrared radiation.

Wavenumber (cm⁻¹) Vibrational Mode Description

3040 -NH₃⁺ stretch Broad ammonium band

3050-2850 C-H stretch
Aromatic and aliphatic C-H

stretching

1600-1450 C=C stretch Aromatic ring vibrations

1210 C-O stretch Aryl-alkyl ether stretching

Note: The IR spectrum of 2C-B is nearly identical to its standard, with the most characteristic

band being the broad ammonium absorption.[2]

Experimental Protocols
The following are generalized methodologies for acquiring the spectroscopic data presented

above, based on common practices in analytical chemistry.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve approximately 10 mg of the 2C-B sample in a suitable

deuterated solvent, such as Deuterium Oxide (D₂O).

Instrument: A 400 MHz (for ¹H NMR) or 100 MHz (for ¹³C NMR) spectrometer is typically

used.

Data Acquisition:

For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good

signal-to-noise ratio.
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For ¹³C NMR, a larger number of scans is generally required due to the lower natural

abundance of the ¹³C isotope.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Chemical shifts are referenced to a suitable internal standard.

Infrared (IR) Spectroscopy Protocol
Sample Preparation: Prepare a potassium bromide (KBr) dispersion disk by mixing a small

amount of the 2C-B sample with dry KBr powder and pressing it into a transparent pellet.

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer is used for analysis.

Data Acquisition: Collect the spectrum over a typical range of 4000 to 400 cm⁻¹. Multiple

scans (e.g., four scans) are co-added to improve the signal-to-noise ratio.

Data Processing: The resulting interferogram is Fourier-transformed to produce the final IR

spectrum.

Signaling Pathway of 2C-B
The psychoactive effects of 2C-B are primarily mediated through its interaction with serotonin

receptors in the central nervous system. It acts as a partial agonist at serotonin 5-HT₂ₐ and 5-

HT₂𝒸 receptors.[1][3]
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2C-B Interaction with Serotonin Receptors
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Caption: 2C-B Signaling Pathway via 5-HT2A/2C Receptor Activation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science
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